4-(4-Phenylphenoxy)azetidin-2-one

Serine protease inhibition Inflammation Neutrophil elastase

4-(4-Phenylphenoxy)azetidin-2-one (CAS 119005-15-1, synonym 4-([1,1'-Biphenyl]-4-yloxy)azetidin-2-one) is a monocyclic β-lactam (2-azetidinone) derivative with the molecular formula C15H13NO2 and a molecular weight of 239.27 g/mol. The compound features a 4-biphenylyloxy substituent at the C-4 position of the azetidinone ring, distinguishing it from simpler 4-phenoxy or 4-alkoxy analogs by its extended aromatic system.

Molecular Formula C15H13NO2
Molecular Weight 239.27 g/mol
CAS No. 119005-15-1
Cat. No. B11870991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Phenylphenoxy)azetidin-2-one
CAS119005-15-1
Molecular FormulaC15H13NO2
Molecular Weight239.27 g/mol
Structural Identifiers
SMILESC1C(NC1=O)OC2=CC=C(C=C2)C3=CC=CC=C3
InChIInChI=1S/C15H13NO2/c17-14-10-15(16-14)18-13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9,15H,10H2,(H,16,17)
InChIKeyUHQUNDJIDJHWDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Phenylphenoxy)azetidin-2-one (CAS 119005-15-1): Core Scaffold Identity and Procurement Baseline


4-(4-Phenylphenoxy)azetidin-2-one (CAS 119005-15-1, synonym 4-([1,1'-Biphenyl]-4-yloxy)azetidin-2-one) is a monocyclic β-lactam (2-azetidinone) derivative with the molecular formula C15H13NO2 and a molecular weight of 239.27 g/mol . The compound features a 4-biphenylyloxy substituent at the C-4 position of the azetidinone ring, distinguishing it from simpler 4-phenoxy or 4-alkoxy analogs by its extended aromatic system [1]. Unlike therapeutically established azetidinones such as ezetimibe (MW 409.4 g/mol; a cholesterol absorption inhibitor targeting NPC1L1) [2], this compound retains an unsubstituted lactam nitrogen, positioning it as a versatile synthetic intermediate and a scaffold for structure-activity relationship (SAR) exploration across multiple target classes including serine proteases, lysyl oxidases, and coagulation factors [3].

Why Generic 4-Aryloxyazetidin-2-one Substitution Fails for 4-(4-Phenylphenoxy)azetidin-2-one (CAS 119005-15-1)


4-Aryloxyazetidin-2-ones are not functionally interchangeable; the identity of the 4-aryloxy substituent critically determines target engagement, potency, and physicochemical properties [1]. The target compound's 4-biphenylyloxy group confers a distinct combination of hydrophobicity and steric bulk compared to simpler analogs (e.g., 4-phenoxy, 4-(4-methoxyphenoxy), or 4-(4-chlorophenoxy) derivatives). This structural feature directly translates into differential biochemical activity: the compound exhibits measurable inhibition of human leukocyte elastase (HLE; Ki = 251 nM), lysyl oxidase (LOX; IC50 = 2.8 µM), and coagulation factor Xa (FXa; IC50 = 1.5 µM), establishing a multi-target profile not shared by therapeutically optimized azetidinones such as ezetimibe, which is highly selective for NPC1L1 [2]. Substituting with a generic 4-aryloxyazetidin-2-one lacking the biphenyl moiety risks loss of these specific interaction profiles, while substitution with an N-substituted analog (e.g., ezetimibe) forfeits the synthetic versatility of the free lactam NH, which is essential for downstream derivatization in medicinal chemistry campaigns [3].

Quantitative Differentiation Evidence for 4-(4-Phenylphenoxy)azetidin-2-one (CAS 119005-15-1) Against Closest Analogs


Human Leukocyte Elastase (HLE) Inhibition: Ki = 251 nM vs. Ezetimibe and 4-Phenoxyazetidin-2-one

4-(4-Phenylphenoxy)azetidin-2-one inhibits human leukocyte elastase (HLE) with a Ki of 251 nM, measured via a component deacylation rate constant assay at Syntex Research and curated in ChEMBL (CHEMBL444082) [1]. In contrast, ezetimibe—a therapeutically approved azetidinone—is not reported to inhibit HLE at pharmacologically relevant concentrations; its primary target is the intestinal cholesterol transporter NPC1L1 (IC50 ~ 0.5–5 µM range in binding assays) [2]. Simpler 4-phenoxyazetidin-2-one analogs lacking the biphenyl extension generally exhibit HLE Ki values > 1 µM or are inactive at 10 µM, as indicated by SAR studies on monocyclic β-lactam elastase inhibitors where hydrophobic aromatic substitution at the 4-position is critical for potency [3]. The 4-biphenylyloxy moiety thus confers a >4-fold improvement in HLE affinity compared to the unsubstituted 4-phenoxy baseline class.

Serine protease inhibition Inflammation Neutrophil elastase

Multi-Target Biochemical Fingerprint: LOX (IC50 2.8 µM), FXa (IC50 1.5 µM), and HLE (Ki 251 nM) vs. Ezetimibe's Single-Target NPC1L1 Profile

The compound demonstrates a distinct multi-target inhibition profile documented in BindingDB/ChEMBL: human LOX (lysyl oxidase) IC50 = 2.80 µM (Pharmakea Therapeutics assay, CHEMBL4066192), FXa (coagulation factor Xa) IC50 = 1.50 µM [1], and HLE Ki = 251 nM [2]. This polypharmacological signature is structurally contingent on the 4-biphenylyloxy group and the free azetidinone NH. By contrast, ezetimibe is a highly selective single-target agent acting exclusively on NPC1L1 with no reported activity against LOX, FXa, or HLE [3]. SCH 48461, a predecessor 2-azetidinone cholesterol absorption inhibitor, also lacks this multi-enzyme profile, with its primary pharmacology restricted to intestinal cholesterol uptake inhibition (ED50 ~ 2.2 mg/kg in hamster CE reduction) [4]. The multi-target activity of the target compound makes it unsuitable for cholesterol absorption inhibition applications but valuable as a probe for polypharmacology or as a starting point for fragment-based drug discovery across serine protease and amine oxidase target families.

Polypharmacology Lysyl oxidase Coagulation cascade Multi-target profiling

Molecular Weight Reduction and Ligand Efficiency Advantage: 239.27 g/mol vs. Ezetimibe (409.4 g/mol) and SCH 48461 (401.5 g/mol)

The target compound's molecular weight (239.27 g/mol) is substantially lower than both ezetimibe (409.4 g/mol) and SCH 48461 (401.5 g/mol), representing a ~41% mass reduction . This translates into a favorable ligand efficiency metric: using HLE Ki = 251 nM, the ligand efficiency (LE = 1.4 × pKi / heavy atom count) is approximately 0.38 kcal/mol per heavy atom (17 heavy atoms), which falls within the desirable range for fragment optimization (> 0.30 kcal/mol) [1]. By contrast, ezetimibe's 30 heavy atoms and lack of HLE activity yield an undefined LE against serine protease targets. For procurement in fragment-based drug discovery (FBDD) or lead optimization programs, the lower molecular weight of the target compound offers a superior starting point for property-guided optimization, adhering to the 'molecular obesity' avoidance principle articulated in lead-likeness guidelines [2].

Ligand efficiency Fragment-based drug discovery Physicochemical differentiation

Synthetic Versatility via Unsubstituted Lactam NH: Derivatization Potential vs. N-Aryl Azetidinones (Ezetimibe, SCH 48461)

The unsubstituted lactam nitrogen (N–H) of 4-(4-Phenylphenoxy)azetidin-2-one enables direct N-alkylation, N-acylation, and N-sulfonylation reactions that are precluded in N-aryl azetidinones such as ezetimibe (N-(4-fluorophenyl)) and SCH 48461 (N-(4-methoxyphenyl)) [1]. This synthetic handle is critical for generating diverse compound libraries for SAR exploration. Patent literature on 4-aryloxyazetidin-2-ones explicitly describes the displacement of the 4-acetoxy group followed by N-alkylation with alkylcarboxymethyl groups to access bioactive congeners [2]. The target compound's free NH thus provides at least one additional point of diversity compared to N-substituted therapeutic azetidinones. For procurement in medicinal chemistry, this translates into a scaffold with higher derivatization potential per unit cost, enabling the rapid generation of analog series for hit-to-lead optimization [3].

Scaffold derivatization Parallel synthesis Medicinal chemistry N-functionalization

Commercial Availability at High Purity: >98% (MolCore ISO-Certified) vs. Common Research-Grade 4-Aryloxyazetidinones

4-(4-Phenylphenoxy)azetidin-2-one is commercially available from MolCore at NLT 98% purity under ISO-certified quality systems, ensuring batch-to-batch consistency suitable for pharmaceutical R&D and quality control applications . In contrast, many simpler 4-aryloxyazetidinones (e.g., 4-phenoxyazetidin-2-one, 4-(4-chlorophenoxy)azetidin-2-one) are typically offered at lower purity grades (≥95%) without ISO certification, as observed across major chemical supplier catalogs . The availability of the target compound with documented purity and quality management certification reduces the burden of in-house purification and analytical characterization for procurement teams, thereby lowering the total cost of experimentation when reproducibility across experimental replicates is a critical requirement .

Chemical procurement ISO certification Purity specification Supply chain reliability

Thermal Stability and Physical Handling: Boiling Point 485°C vs. Lower-Boiling 4-Aryloxyazetidinones

The target compound exhibits a boiling point of 485°C at 760 mmHg, a density of 1.206 g/cm³, and a flash point of 247.1°C . These values are significantly elevated compared to simpler 4-phenoxyazetidin-2-one, which typically boils below 400°C due to lower molecular weight and reduced aromatic surface area [1]. The extended biphenyl system increases intermolecular π-π stacking and van der Waals interactions, conferring enhanced thermal stability relevant for high-temperature reaction conditions (e.g., amidation, nucleophilic substitution) or for applications requiring storage and handling under elevated thermal stress . While this thermal stability does not directly predict biological activity, it represents a tangible physical differentiation for process chemistry and formulation screening workflows.

Thermal stability Process chemistry Physical properties High-temperature applications

Optimal Research and Industrial Application Scenarios for 4-(4-Phenylphenoxy)azetidin-2-one (CAS 119005-15-1)


Serine Protease Inhibitor Lead Discovery: Human Leukocyte Elastase (HLE) Programs

This compound serves as a quantitatively characterized starting point for HLE inhibitor discovery, with a documented Ki of 251 nM [1]. Unlike ezetimibe or SCH 48461, which lack HLE activity, 4-(4-Phenylphenoxy)azetidin-2-one provides a measurable affinity anchor that can guide structure-based optimization. Medicinal chemistry teams can exploit the free lactam NH for N-functionalization and the 4-biphenylyloxy group for exploring hydrophobic pocket interactions within the HLE active site [2].

Polypharmacology Probe Development: LOX, FXa, and HLE Multi-Target Screening

The compound's multi-target inhibition profile (LOX IC50 = 2.80 µM, FXa IC50 = 1.50 µM, HLE Ki = 251 nM) makes it a valuable probe for studying cross-target pharmacology in fibrosis (LOX), coagulation (FXa), and inflammation (HLE) pathways [1]. Chemical biology groups can use this scaffold to dissect target engagement patterns and to design bifunctional or multi-target directed ligands (MTDLs) that are inaccessible from single-target azetidinones such as ezetimibe [2].

Fragment-Based Drug Discovery (FBDD): Low-MW, Ligand-Efficient Starting Point

With a molecular weight of 239.27 g/mol and a ligand efficiency of ~0.38 kcal/mol/heavy atom (HLE target), this compound meets fragment-likeness criteria (MW < 300, LE > 0.30) [1]. FBDD programs targeting serine proteases or lysyl oxidases can deploy this scaffold as a validated fragment hit with robust biochemical data, avoiding the need for de novo fragment screening and enabling rapid fragment-to-lead optimization through established N-functionalization chemistry [2].

Medicinal Chemistry Library Synthesis: Diversifiable 4-Aryloxyazetidin-2-one Scaffold

The unsubstituted lactam NH enables straightforward N-alkylation, N-acylation, and N-sulfonylation to generate diverse compound libraries for SAR exploration [1]. The commercial availability at >98% purity (ISO-certified) ensures consistent input material quality for parallel synthesis workflows. Unlike N-aryl azetidinones (ezetimibe, SCH 48461), which are pre-functionalized and less amenable to divergent synthesis, this scaffold maximizes chemical space coverage per synthetic step [2].

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